TIC10

Pharmacokinetics TRAIL Therapy Half-Life

Overcome the limitations of recombinant TRAIL agonists and conventional kinase inhibitors with TIC10 (ONC201/dordaviprone), a first-in-class imipridone that uniquely converges oral bioavailability, blood-brain barrier penetration, and dual Akt/ERK inactivation to drive Foxo3a-mediated transcriptional upregulation of both TRAIL and its death receptor DR5. Its extended in vivo half-life enables once-weekly dosing, a critical advantage for long-term efficacy studies. · **Brain Penetration**: Achieves high brain-to-plasma ratios, enabling TRAIL pathway investigation in intracranial tumor models (glioblastoma, diffuse midline glioma) where biologic agonists fail. · **Tumor-Selective Cytotoxicity**: Demonstrates precise cancer cell apoptosis without confounding normal cell death, unlike structurally related analogs (e.g., TIC9). · **Structural Rigor**: Only the angular [3,4-e] isomeric configuration is biologically active; the linear isomer is inert, ensuring procurement of the validated, active benchmark.

Molecular Formula C24H26N4O
Molecular Weight 386.5 g/mol
CAS No. 1342897-86-2
Cat. No. B8021733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIC10
CAS1342897-86-2
Molecular FormulaC24H26N4O
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5
InChIInChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
InChIKeyVLULRUCCHYVXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TIC10 (ONC201) Overview


TIC10 (CAS 1342897-86-2), also designated as ONC201 or dordaviprone, is a first-in-class, orally bioavailable imipridone small molecule [1]. It functions as a dual inhibitor of the serine/threonine kinases Akt and extracellular signal–regulated kinase (ERK), a mechanism that promotes the nuclear translocation of the transcription factor Foxo3a, thereby transcriptionally upregulating the tumor suppressor Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its cognate death receptor DR5 [2]. This compound is distinguished by its favorable drug-like properties, including the capacity to penetrate the intact blood-brain barrier and its oral bioavailability [3].

Why TIC10 Cannot Be Substituted


Procurement of TIC10 (ONC201) over alternative TRAIL pathway agonists or general Akt/ERK inhibitors is justified by a unique convergence of pharmacological and mechanistic properties that cannot be replicated by simple substitution. While recombinant TRAIL protein or DR4/DR5 agonistic antibodies directly engage the extrinsic apoptotic pathway, their therapeutic utility is fundamentally constrained by a short serum half-life (e.g., recombinant TRAIL t₁/₂ ≈ 30 min) and an inability to cross the blood-brain barrier (BBB), limiting their application in primary or metastatic brain malignancies [1]. Conversely, conventional small-molecule kinase inhibitors may offer oral bioavailability but lack the precise, dual Akt/ERK inactivation required to trigger the Foxo3a-mediated transcriptional amplification of both TRAIL ligand and its death receptor DR5, a key differentiator that underpins the compound's sustained and tumor-selective activity [2]. Furthermore, structural specificity is critical; the angular [3,4-e] isomeric configuration of TIC10/ONC201 is essential for its anticancer activity, whereas the linear isomer is biologically inert, highlighting a risk of procuring inactive analogs if structural verification is not rigorous [3].

TIC10 Comparative Evidence Guide


Pharmacokinetics & Dosing vs. Recombinant TRAIL

TIC10 provides a clear pharmacokinetic advantage over protein-based TRAIL therapies. Head-to-head comparison demonstrates that recombinant TRAIL has a serum half-life of approximately 30 minutes, limiting its therapeutic window and requiring frequent or continuous administration [1]. In contrast, TIC10 exhibits a plasma half-life of approximately 6.5 hours, and its biological activity (TRAIL induction) persists for days in vivo, enabling a convenient once-weekly oral dosing schedule [2].

Pharmacokinetics TRAIL Therapy Half-Life Dosing Schedule

Tumor Selectivity vs. TIC9

In a direct comparative study of TRAIL-inducing compounds, TIC10 (ONC201) demonstrated a superior therapeutic window compared to another potent hit from the same screen, TIC9. While both compounds induced tumor cell death, TIC9 also induced significant levels of cell death in normal human fibroblasts at a cytotoxic dose [1]. In contrast, TIC10 did not induce any appreciable cell death in normal cells under the same conditions, and a GI50 (50% growth inhibition) was not reached in normal cells, confirming a wide therapeutic index [2].

Tumor Selectivity TRAIL Inducer Normal Cell Toxicity Comparative Oncology

Blood-Brain Barrier Penetration vs. Biologics

TIC10 overcomes a fundamental delivery limitation of biologic TRAIL pathway agonists. Recombinant TRAIL and TRAIL-receptor agonist antibodies are unable to cross the blood-brain barrier, severely limiting their utility against primary or metastatic brain tumors [1]. TIC10, a small molecule, is documented to cross the intact blood-brain barrier [2]. A biodistribution study in non-tumor-bearing rats revealed a significantly higher concentration of TIC10 in the brain relative to plasma [3], a property that has enabled its clinical evaluation in H3K27M-mutant diffuse gliomas.

Blood-Brain Barrier Brain Penetration Glioblastoma CNS Oncology

Active Angular Isomer vs. Inactive Linear Isomer

The anticancer activity of TIC10/ONC201 is exquisitely dependent on its specific angular [3,4-e] isomeric structure [1]. A linear isomer of TIC10, which shares the same molecular formula, has been shown to possess no TRAIL-inducing activity [2]. This distinction is critical for procurement: sourcing a compound that is not structurally verified as the active angular isomer will result in a biologically inert product, leading to failed experiments and wasted resources.

Imipridone Structure-Activity Relationship (SAR) Isomerism Chemical Biology

Dual Akt/ERK Inhibition & Foxo3a Activation

Unlike single-agent kinase inhibitors that may target Akt or the MAPK pathway in isolation, TIC10 functions as a dual inactivator of both Akt and ERK [1]. This dual targeting is mechanistically linked to its unique ability to drive the nuclear translocation of the transcription factor Foxo3a, which then directly binds to the TRAIL promoter to upregulate gene transcription and simultaneously induce the expression of the TRAIL death receptor DR5 [2]. This dual inhibition and subsequent activation of a tumor-suppressive transcription factor is a class-specific mechanism that differentiates TIC10 from generic Akt or MEK inhibitors.

Akt ERK Foxo3a TRAIL Signal Transduction

TIC10 Application Scenarios


CNS-Penetrant TRAIL Agonist Development

As evidenced by its ability to cross the blood-brain barrier and achieve high brain-to-plasma ratios, TIC10 is the optimal tool compound for investigating TRAIL pathway activation in intracranial tumor models, including glioblastoma and diffuse midline glioma. Its use circumvents the delivery limitations of biologic TRAIL agonists [1].

Chronic Dosing in Tumor Models

The extended in vivo half-life and once-weekly dosing capability of TIC10, validated against the 30-minute half-life of recombinant TRAIL, makes it ideal for long-term efficacy studies and combination therapy experiments where frequent handling of animals is a confounding variable [2].

Tumor-Selective Apoptosis & Foxo3a Axis Studies

The demonstrated tumor-selective cytotoxicity of TIC10, in contrast to the normal cell toxicity observed with TIC9, makes it a precise chemical probe for dissecting mechanisms of tumor-specific apoptosis and for studying the downstream effects of Foxo3a activation in cancer cells without confounding normal cell death [3].

Imipridone Scaffold SAR Studies

The strict requirement of the angular isomeric configuration for biological activity provides a foundational starting point for medicinal chemistry efforts. TIC10 serves as the essential active benchmark for screening and characterizing novel imipridone analogs and for training computational models that predict activity based on molecular topology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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